Orlistat-Tetradecylester
Übersicht
Beschreibung
Orlistat Tetradecyl Ester is a chemical compound known for its role as a reversible inhibitor of gastrointestinal lipases. It is chemically identified as N-Formyl-L-leucine (1S)-1-[[(2S,3S)-3-Hexyl-4-oxo-2-oxetanyl]methyl]tetradecyl Ester . This compound is primarily used in the management of obesity by reducing the absorption of dietary fats .
Wissenschaftliche Forschungsanwendungen
Orlistat Tetradecyl Ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on lipid metabolism and its potential role in reducing obesity.
Medicine: Explored for its potential therapeutic effects in managing obesity and related metabolic disorders.
Industry: Utilized in the formulation of weight-loss drugs and other pharmaceutical products.
Wirkmechanismus
Target of Action
Orlistat Tetradecyl Ester primarily targets gastrointestinal lipases , which are enzymes responsible for the metabolism of fat . These lipases play a crucial role in the breakdown of triglycerides present in the gastrointestinal tract into a hydrolyzed form .
Mode of Action
Orlistat Tetradecyl Ester acts as a reversible inhibitor of these gastrointestinal lipases . It binds covalently to the serine residues located on the active site of both gastric and pancreatic lipase . This interaction inhibits the lipases, preventing them from breaking down dietary fats into absorbable free fatty acids and monoglycerides . As a result, around 30% of the dietary fats pass through the gastrointestinal tract undigested .
Biochemical Pathways
The inhibition of lipase enzymes by Orlistat Tetradecyl Ester affects the lipid metabolism pathway . It prevents the hydrolysis of triglycerides, thereby reducing the absorption of fats into the human body . This action leads to a decrease in calorie intake . Furthermore, Orlistat has been found to alter gastric and gallbladder emptying and reduce the postprandial secretion of GLP-1, PYY, and CCK . These changes in gastrointestinal hormone concentrations may raise appetite sensations and increase food consumption .
Pharmacokinetics
The pharmacokinetics of Orlistat Tetradecyl Ester involves its absorption, distribution, metabolism, and excretion (ADME). Orlistat is a white to off-white crystalline powder which is approximately insoluble in water but freely soluble in chloroform and extremely soluble in methyl alcohol and ethyl alcohol . The drug was detected in an analytical column with a mobile phase comprising a mixture of methanol, acetonitrile, and 2% phosphoric acid . The retention time for Orlistat was found to be 5.9 min .
Result of Action
The primary result of Orlistat Tetradecyl Ester’s action is weight loss and weight maintenance . By inhibiting the absorption of dietary fats, it reduces the total calorie intake, which can lead to weight loss over time . It is generally well-tolerated and effective as a weight-loss aid .
Action Environment
The action of Orlistat Tetradecyl Ester can be influenced by various environmental factors. For instance, the drug’s stability can be affected by light and temperature . A standard stock solution of Orlistat was found to be stable for about one week at 4 °C when protected from light . Therefore, proper storage conditions are essential for maintaining the drug’s efficacy and stability.
Biochemische Analyse
Biochemical Properties
Orlistat Tetradecyl Ester, like its parent compound Orlistat, plays a significant role in biochemical reactions. It acts by inhibiting intestinal and pancreatic lipase, enzymes that break down triglycerides present in the gastrointestinal tract into a hydrolyzed form . This reduces the absorption of fats into the human body, thereby decreasing the amount of calorie intake .
Cellular Effects
Orlistat Tetradecyl Ester has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting NF-κB-mediated inflammation and improving endothelial dysfunction . This could potentially ameliorate the progression of atherosclerosis in obese patients .
Molecular Mechanism
The molecular mechanism of action of Orlistat Tetradecyl Ester involves binding interactions with biomolecules, specifically gastrointestinal lipases . By inhibiting these enzymes, Orlistat Tetradecyl Ester prevents the breakdown of dietary fats into smaller molecules, thus reducing fat absorption .
Temporal Effects in Laboratory Settings
In laboratory settings, Orlistat Tetradecyl Ester exhibits stability and long-term effects on cellular function . The optimized method for its estimation in pharmaceutical formulations was found to be precise, accurate, sensitive, and stability indicating .
Metabolic Pathways
Orlistat Tetradecyl Ester is involved in lipid metabolism pathways. It interacts with enzymes such as intestinal and pancreatic lipases, inhibiting the breakdown of dietary fats into smaller molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Orlistat Tetradecyl Ester involves the esterification of N-Formyl-L-leucine with a tetradecyl alcohol derivative. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure ester .
Industrial Production Methods
Industrial production of Orlistat Tetradecyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Analyse Chemischer Reaktionen
Types of Reactions
Orlistat Tetradecyl Ester undergoes several types of chemical reactions, including:
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide solutions.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Hydrolysis: N-Formyl-L-leucine and tetradecyl alcohol.
Oxidation: Various oxidized derivatives of the tetradecyl chain.
Substitution: New esters or amides depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Orlistat: The parent compound of Orlistat Tetradecyl Ester, also a lipase inhibitor used in obesity management.
Lipstatin: A natural product from which Orlistat is derived.
Tetrahydrolipstatin: Another derivative of Lipstatin with similar lipase inhibitory properties.
Uniqueness
Orlistat Tetradecyl Ester is unique due to its specific esterification, which may confer different pharmacokinetic properties compared to its parent compound, Orlistat . This modification can potentially enhance its solubility and bioavailability, making it a valuable compound for further research and development .
Biologische Aktivität
Orlistat tetradecyl ester is a derivative of orlistat, a well-known lipase inhibitor used primarily for weight management and obesity treatment. This article delves into the biological activity of orlistat tetradecyl ester, exploring its mechanisms of action, efficacy in clinical settings, and potential therapeutic applications, particularly in oncology.
Orlistat functions by inhibiting gastric and pancreatic lipases, enzymes responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids. This inhibition results in approximately 30% of dietary fat being unabsorbed and excreted unchanged through feces . The tetradecyl ester variant enhances this mechanism by potentially improving solubility and bioavailability compared to the parent compound.
Moreover, orlistat has been identified as an inhibitor of the thioesterase domain of fatty acid synthase (FAS), an enzyme crucial for lipid biosynthesis and tumor cell proliferation. The interaction of orlistat with FAS occurs via a covalent bond with the active site serine, which is similar to its mechanism against pancreatic lipase . This dual action makes orlistat tetradecyl ester a candidate for further investigation in cancer therapeutics.
Efficacy in Clinical Studies
Clinical trials have demonstrated the effectiveness of orlistat in promoting weight loss and improving metabolic parameters in obese patients. For instance, a randomized controlled trial involving 743 participants showed that those treated with orlistat lost an average of 10.2% of their body weight over one year, compared to 6.1% in the placebo group . Additionally, long-term use resulted in better weight maintenance and reductions in total cholesterol and insulin levels.
Table 1: Clinical Trial Outcomes with Orlistat
Parameter | Orlistat Group | Placebo Group | Statistical Significance |
---|---|---|---|
Weight Loss (1 Year) | 10.2% (10.3 kg) | 6.1% (6.1 kg) | p < 0.001 |
Weight Regain (Year 2) | +0.9 kg | +2.5 kg | p < 0.001 |
Total Cholesterol Reduction | Yes | No | p < 0.05 |
Insulin Level Reduction | Yes | No | p < 0.05 |
Research Findings on Orlistat Tetradecyl Ester
Recent studies have synthesized various congeners of orlistat, including the tetradecyl ester, to evaluate their biological activity against FAS. A study reported that several novel derivatives exhibited enhanced inhibitory potency against FAS compared to standard orlistat . Specifically, modifications to the α- and β-side chains significantly influenced the compounds' solubility and potency.
Case Study: Synthesis and Evaluation
In a notable study, researchers synthesized 28 novel β-lactone inhibitors derived from orlistat, including tetradecyl esters. These compounds were tested for their ability to inhibit FAS thioesterase activity:
- Findings : Nineteen congeners showed improved potency relative to orlistat.
- Mechanism : The structural optimization allowed for better packing against critical residues within the enzyme's active site, enhancing inhibitory effects.
- Cytotoxicity : Some derivatives also demonstrated increased cytotoxicity towards tumor cells in vitro, indicating potential as antitumor agents .
Eigenschaften
IUPAC Name |
[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]pentadecan-2-yl] (2S)-2-formamido-4-methylpentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H57NO5/c1-5-7-9-11-12-13-14-15-16-17-18-20-26(36-31(35)28(32-24-33)22-25(3)4)23-29-27(30(34)37-29)21-19-10-8-6-2/h24-29H,5-23H2,1-4H3,(H,32,33)/t26-,27-,28-,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFQFEPLLRJNQF-DZUOILHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@H](CC(C)C)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50648097 | |
Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
523.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
686744-60-5 | |
Record name | (2S)-1-[(2S,3S)-3-Hexyl-4-oxooxetan-2-yl]pentadecan-2-yl N-formyl-L-leucinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50648097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.